4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride
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Overview
Description
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride is a chemical compound with the molecular formula C14H22ClNO4 and a molecular weight of 303.78 g/mol . This compound is known for its role as a precursor to Bisoprolol metabolites, which are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 3-chloro-2-hydroxypropylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Scientific Research Applications
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The compound exerts its effects by interacting with β-adrenergic receptors in the heart. It blocks these receptors, leading to a decrease in the force and rate of heart contractions. This mechanism is similar to that of Bisoprolol, a well-known β-blocker used in the treatment of hypertension and heart-related conditions .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A β-blocker with similar β-adrenergic receptor blocking activity.
Esmolol: Another β-blocker with a rapid onset and short duration of action.
Nebivolol: A β-blocker with additional vasodilatory properties.
Uniqueness
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride is unique due to its specific structure, which allows it to serve as a precursor to Bisoprolol metabolites. This makes it particularly valuable in research focused on β-adrenergic receptor interactions and cardiovascular therapeutics .
Properties
IUPAC Name |
methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-10(2)15-8-12(16)9-19-13-6-4-11(5-7-13)14(17)18-3;/h4-7,10,12,15-16H,8-9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCFNOCRTIAJQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481844 |
Source
|
Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID METHYL ESTER HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33947-96-5 |
Source
|
Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID METHYL ESTER HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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